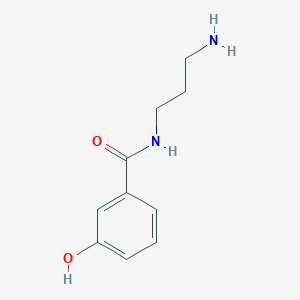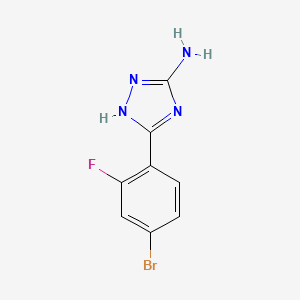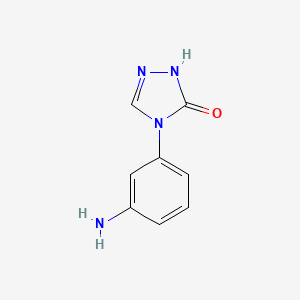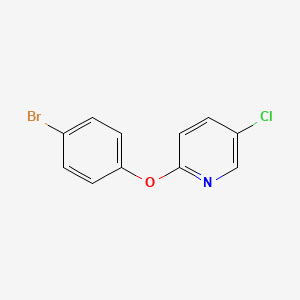
2-(4-Bromophenoxy)-5-chloropyridine
説明
The compound “2-(4-Bromophenoxy)-5-chloropyridine” is a brominated and chlorinated organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromophenoxy group and a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “4-(4-Bromophenyl)-thiazol-2-amine derivatives” have been synthesized and studied . The synthesis of these compounds often involves reactions with brominated phenyl groups .作用機序
The mechanism of action of 2-(4-Bromophenoxy)-5-chloropyridine is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been implicated in several diseases, including cancer. By inhibiting kinases, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antiviral properties. In vivo studies have suggested that this compound may have a neuroprotective effect and could be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-(4-Bromophenoxy)-5-chloropyridine in lab experiments include its high purity and reproducibility, as well as its potential applications in various fields. However, the limitations of this compound include its high cost and the need for specialized equipment and expertise to synthesize it.
将来の方向性
There are several future directions for the research and development of 2-(4-Bromophenoxy)-5-chloropyridine. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential of this compound as a lead compound for the development of new drugs.
4. Investigation of the safety and toxicity of this compound in vivo.
5. Development of new applications for this compound in fields such as materials science and catalysis.
Conclusion
This compound is a compound that has the potential to revolutionize various fields, including pharmaceuticals, agrochemicals, and materials science. Its high purity and reproducibility make it an ideal starting material for the synthesis of several drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
科学的研究の応用
2-(4-Bromophenoxy)-5-chloropyridine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of several drugs, including anti-inflammatory, antiviral, and anticancer agents. It has also been used as a key intermediate in the synthesis of agrochemicals, such as herbicides and insecticides.
特性
IUPAC Name |
2-(4-bromophenoxy)-5-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPLHBKBUFSNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016769-83-7 | |
| Record name | 2-(4-bromophenoxy)-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)
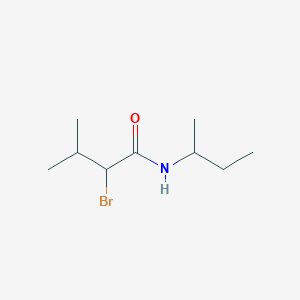


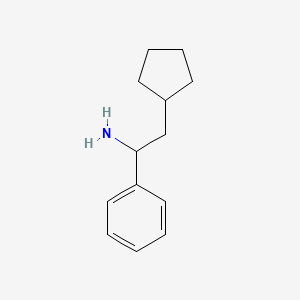
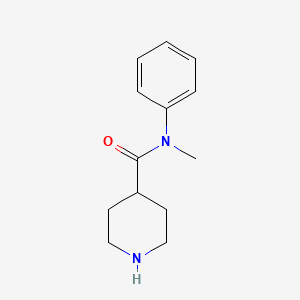
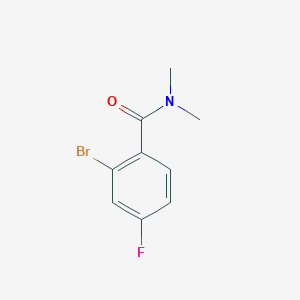
![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)


![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)
